molecular formula C23H17N5O2S2 B2683199 1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane CAS No. 1115901-16-0

1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane

Cat. No. B2683199
M. Wt: 459.54
InChI Key: ZAPHLRVVODFMIH-UHFFFAOYSA-N
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Description

The compound “1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane” is a complex organic molecule that contains several functional groups, including a morpholine ring, a pyridine ring, a thiazole ring, and an azepane ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the morpholine and pyridine rings, the introduction of the thiazole ring, and finally the coupling with azepane. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the overall stability of the molecule and could potentially influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the nitrogen atoms in the morpholine and pyridine rings could potentially act as nucleophiles in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrogen and oxygen atoms could potentially increase its solubility in polar solvents .

Scientific Research Applications

Catalysis and Functionalization

Saturated aza-heterocycles, which include structures like azepane, are fundamental in bioactive compounds and drug agents. These compounds are used in asymmetric synthesis as chiral auxiliaries and ligands. A significant method involves the enantioselective functionalization of α-methylene C–H bonds in these compounds for drug discovery purposes. A palladium-catalyzed enantioselective α-C–H coupling process has been developed for various amines, including azepanes. This approach provides high enantioselectivities and exclusive regioselectivity, essential in the pharmaceutical industry (Jain, Verma, Xia, & Yu, 2016).

Structural Studies and Conformations

Compounds with azepane structures are analyzed for their conformational properties, crucial in understanding their interactions and stability. For instance, the study of 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one provided insights into the chair conformations of cyclohexane and morpholine rings and the twist conformation of the thiazole ring. These structural insights are vital for designing stable drug candidates with reduced metabolic liabilities (Akkurt, Yalcin, Terzioğlu Klip, & Büyükgüngör, 2008).

Domino Reactions and Synthesis

In organic chemistry, domino reactions involving azepanes and similar structures are employed to synthesize complex molecules efficiently. An example is the morpholine promoted three-component reaction, leading to the synthesis of functionalized 1,5-methanoindeno[1,2-d]azocines, which are valuable in medicinal chemistry (Cao, Sun, & Yan, 2018).

Development of Advanced Building Blocks

Azepane and similar structures are developed as advanced building blocks for drug discovery. 3-((Hetera)cyclobutyl)azetidines, analogues of morpholine and azepane, have been synthesized and identified as potential utilities in lead optimization programs. Such building blocks are crucial for developing new therapeutic agents (Feskov, Chernykh, Kuchkovska, Daniliuc, Kondratov, & Grygorenko, 2019).

Biotransformation in Drug Molecules

The biotransformation and bioactivation reactions of alicyclic amines, including azepane, are studied to understand their metabolic pathways in drug molecules. These insights help design stable drug candidates that are free from metabolic liabilities, an essential aspect in drug development (Bolleddula, DeMent, Driscoll, Worboys, Brassil, & Bourdet, 2014).

Safety And Hazards

As with any chemical compound, handling “1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane” would require appropriate safety precautions. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

N-(3-cyanophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O2S2/c1-14-21(32-22(25-14)16-7-3-2-4-8-16)18-11-19(29)28-23(27-18)31-13-20(30)26-17-9-5-6-15(10-17)12-24/h2-11H,13H2,1H3,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPHLRVVODFMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane

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